N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its two pyrazole rings, which are substituted with methyl groups, making it a unique structure within the pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1,4-dimethyl-1H-pyrazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar solvents like DMF or DMSO, often with the addition of a base.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used
Scientific Research Applications
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Another pyrazole derivative with different substituents, known for its energetic properties.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual pyrazole rings and methyl substitutions make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17N5 |
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Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-8-5-13-16(4)11(8)12-6-10-7-14-15(3)9(10)2/h5,7,12H,6H2,1-4H3 |
InChI Key |
CRCPZSDAAZICGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)NCC2=C(N(N=C2)C)C |
Origin of Product |
United States |
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